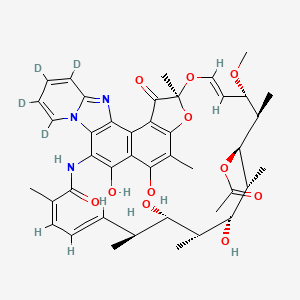
DMABA NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
作用机制
4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯的作用机制涉及它与伯胺基团反应形成稳定的酰胺键。N-羟基琥珀酰亚胺的存在促进了该反应,它充当离去基团,使酰胺键的形成成为可能。 该化合物靶向磷脂酰乙醇胺脂质,使其能够通过质谱法进行检测和分析 .
生化分析
Biochemical Properties
DMABA NHS Ester interacts with the primary amine group of PE lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups . The interaction between DMABA NHS Ester and PE lipids facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .
Cellular Effects
The effects of DMABA NHS Ester on cells are primarily related to its interaction with PE lipids. PE lipids are major components of cell membranes, and their oxidation may be linked to various human diseases . By reacting with PE lipids, DMABA NHS Ester can help detect changes in PE lipid abundance before and after radical oxidation .
Molecular Mechanism
DMABA NHS Ester exerts its effects at the molecular level through its reaction with the primary amine group of PE lipids . This reaction enables the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Temporal Effects in Laboratory Settings
The effects of DMABA NHS Ester over time in laboratory settings are related to its role in detecting changes in PE lipid abundance
Metabolic Pathways
DMABA NHS Ester is involved in the metabolic pathways related to the detection of PE lipids . It interacts with the primary amine group of PE lipids, facilitating the use of mass spectrometry for the detection of various PE lipid subclasses .
准备方法
合成路线和反应条件: 4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯的合成通常涉及在偶联剂(如二环己基碳二亚胺 (DCC))存在下,将 4-(二甲氨基)苯甲酸与 N-羟基琥珀酰亚胺反应。 该反应在诸如二甲基甲酰胺 (DMF) 等有机溶剂中于受控温度条件下进行,以确保高产率和纯度 .
工业生产方法: 在工业环境中,4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯的生产遵循类似的合成路线,但规模更大。 该工艺涉及使用自动化反应器并精确控制反应参数,以实现一致的质量和高通量 .
化学反应分析
反应类型: 4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯主要发生取代反应,在该反应中它与伯胺基团反应。 该反应形成稳定的酰胺键,使其在标记和检测方面很有用 .
常用试剂和条件:
试剂: 伯胺、二环己基碳二亚胺 (DCC)、N-羟基琥珀酰亚胺 (NHS)
主要产物: 4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯与伯胺反应形成的主要产物是稳定的酰胺键,它用于标记磷脂酰乙醇胺脂质 .
相似化合物的比较
4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯在其专门与伯胺基团反应的能力方面是独一无二的,使其成为标记磷脂酰乙醇胺脂质的有效方法。类似的化合物包括:
4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯-d4: 用于差示标记的氘代版本.
4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯-d6: 用于研究脂质分布的另一种氘代变体.
4-(二甲氨基)苯甲酸N-羟基琥珀酰亚胺酯-d10: 用于观察脂质丰度变化.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746869 |
Source


|
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-85-2 |
Source


|
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?
A1: The DMABA NHS ester reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.
Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?
A2: The research highlights several advantages:
- Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []
- Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []
- Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)










